![molecular formula C16H14O2 B14323722 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde CAS No. 100207-94-1](/img/structure/B14323722.png)
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde is an organic compound with the molecular formula C16H14O2 It is a derivative of biphenyl, where two methyl groups are attached to the 2,2’ positions and two formyl groups are attached to the 4,4’ positions of the biphenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde typically involves the following steps:
Formation of 2,2’-Dimethylbiphenyl: This can be achieved through a homocoupling reaction of phenylmagnesium bromide with a suitable catalyst such as CuCl2.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde can undergo several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diol.
Substitution: 2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde.
Scientific Research Applications
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde depends on its specific applicationThese interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethylbiphenyl: Lacks the formyl groups, making it less reactive in nucleophilic addition reactions.
4,4’-Diformylbiphenyl: Lacks the methyl groups, which can affect its steric and electronic properties.
2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde: Contains bromine atoms instead of methyl groups, leading to different reactivity and applications.
Uniqueness
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde is unique due to the presence of both methyl and formyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical transformations and applications in research and industry .
Properties
CAS No. |
100207-94-1 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(4-formyl-2-methylphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-10H,1-2H3 |
InChI Key |
CEWMBSPNHLMSLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=C(C=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)
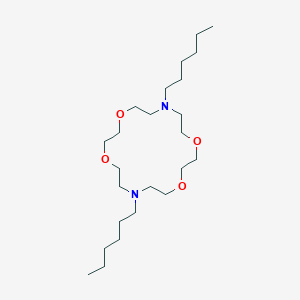
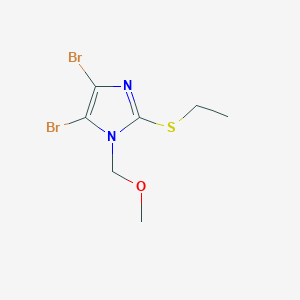
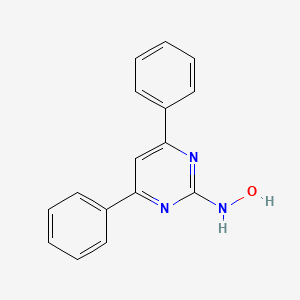
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
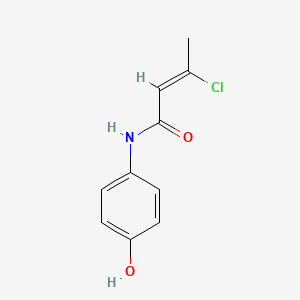
![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)
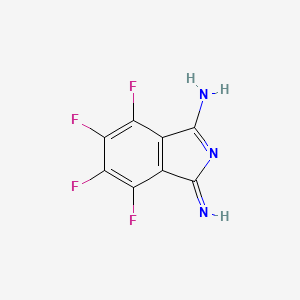
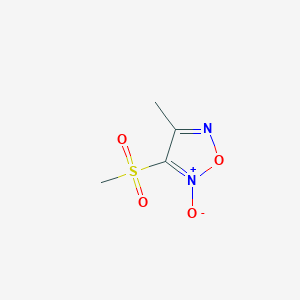
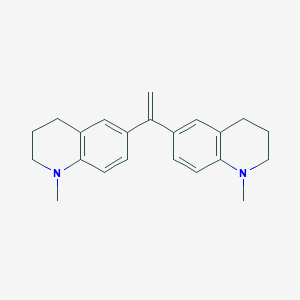
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
